molecular formula C10H15N3S B13269131 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine

Cat. No.: B13269131
M. Wt: 209.31 g/mol
InChI Key: GJVKFUNCKBNQIE-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is a heterocyclic compound that features both a piperidine and a pyrimidine ring. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine typically involves the reaction of a piperidine derivative with a pyrimidine derivative. One common method involves the use of 4-(Pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester as a starting material. This compound is reacted with hydrogen chloride in 1,4-dioxane at room temperature to yield this compound hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine is unique due to the presence of both piperidine and pyrimidine rings in its structure.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

2-(piperidin-4-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C10H15N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2

InChI Key

GJVKFUNCKBNQIE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=NC=CC=N2

Origin of Product

United States

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